molecular formula C16H22N3OP B12149288 1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- CAS No. 326021-36-7

1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)-

Cat. No.: B12149288
CAS No.: 326021-36-7
M. Wt: 303.34 g/mol
InChI Key: ZKCHEGIEQURZOS-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- typically involves multi-step organic reactions. Common starting materials might include benzimidazole derivatives, piperidine, and phosphinylating agents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield. The process might also involve purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex benzimidazole derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler structure with known biological activities.

    2-(Methyl-1-piperidinyl)phosphinyl derivatives: Compounds with similar functional groups.

    1-(2-Propen-1-yl) derivatives: Compounds with similar alkyl groups.

Uniqueness

1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- is unique due to its specific combination of functional groups, which might confer unique biological or chemical properties not found in simpler analogs.

Properties

CAS No.

326021-36-7

Molecular Formula

C16H22N3OP

Molecular Weight

303.34 g/mol

IUPAC Name

2-[methyl(piperidin-1-yl)phosphoryl]-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C16H22N3OP/c1-3-11-19-15-10-6-5-9-14(15)17-16(19)21(2,20)18-12-7-4-8-13-18/h3,5-6,9-10H,1,4,7-8,11-13H2,2H3

InChI Key

ZKCHEGIEQURZOS-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1=NC2=CC=CC=C2N1CC=C)N3CCCCC3

Origin of Product

United States

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